REACTION_CXSMILES
|
[F:1][CH:2]([F:12])[O:3][C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[O:7].[Cl:13][C:14]1[C:15](C(O)=O)=[N:16][C:17]([S:20][CH3:21])=[N:18][CH:19]=1>C1(OC)C=CC=CC=1>[Cl:13][C:14]1[C:15]([CH:6]([C:5]2[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=2[O:3][CH:2]([F:12])[F:1])[OH:7])=[N:16][C:17]([S:20][CH3:21])=[N:18][CH:19]=1
|
Name
|
|
Quantity
|
780 mg
|
Type
|
reactant
|
Smiles
|
FC(OC1=C(C=O)C=CC=C1)F
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=NC1)SC)C(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=NC1)SC)C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
again at 140° C. for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture is again heated at 130° C. for 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified on 40 g of silica, elution
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=NC1)SC)C(O)C1=C(C=CC=C1)OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 268 mg | |
YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |